molecular formula C17H12N4OS3 B2960052 N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine CAS No. 890951-63-0

N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine

Cat. No.: B2960052
CAS No.: 890951-63-0
M. Wt: 384.49
InChI Key: WVJQVQZDBSOQEE-UHFFFAOYSA-N
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Description

N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated for inhibition efficacy against aldose reductase . Aldose reductase is a molecular target involved in various inflammatory diseases, including sepsis . The compound’s interaction with aldose reductase could potentially influence the course of these diseases.

Cellular Effects

N-(5-methoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine influences cell function by interacting with various cellular processes. It has been shown to have good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . Molecular docking simulations have revealed the binding mode of the compound at the active site of human aldose reductase .

Metabolic Pathways

The compound is likely involved in various metabolic pathways due to its interaction with enzymes like aldose reductase

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and dithia-diazatricyclo moieties makes it particularly versatile for various applications .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c1-8-18-14-13(23-8)6-4-10-15(14)25-17(19-10)21-16-20-11-7-9(22-2)3-5-12(11)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJQVQZDBSOQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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